molecular formula C6H5NS B1580989 3-Methylthiophene-2-carbonitrile CAS No. 55406-13-8

3-Methylthiophene-2-carbonitrile

Cat. No.: B1580989
CAS No.: 55406-13-8
M. Wt: 123.18 g/mol
InChI Key: ALZHYEITUZEZMT-UHFFFAOYSA-N
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Description

3-Methylthiophene-2-carbonitrile is an organic compound with the molecular formula C6H5NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylthiophene-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-methylthiophene with cyanogen bromide in the presence of a base. Another method includes the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Methylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylthiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylthiophene-2-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the specific application and the nature of the compound it is being used to synthesize .

Comparison with Similar Compounds

Uniqueness: 3-Methylthiophene-2-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the thiophene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .

Properties

IUPAC Name

3-methylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-5-2-3-8-6(5)4-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZHYEITUZEZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334696
Record name 3-Methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55406-13-8
Record name 3-Methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a simple and efficient method to synthesize 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles, and what is the key intermediate involved?

A1: A novel one-pot synthesis of 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles has been developed using readily available starting materials. [] This method involves the sequential reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile. The reaction proceeds through the in situ formation and intramolecular cyclization of a key intermediate: cyanomethyl 2-alkoxy-N-buta-2,3-dienimidothioate (1-aza-1,3,4-triene). This intermediate then undergoes cyclization to yield the desired tetrasubstituted thiophene. [] This approach offers a streamlined and efficient route to access these complex heterocyclic compounds.

Q2: How can the structure of newly synthesized 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles be confirmed?

A2: While the provided abstracts do not contain specific spectroscopic data, mass spectrometry serves as a powerful tool for structural characterization. The fragmentation patterns observed under electron and chemical ionization provide valuable information about the structure of the synthesized 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles. [] By analyzing the mass spectra and identifying characteristic fragment ions, researchers can confirm the presence of specific functional groups and structural motifs, thus supporting the successful synthesis of the desired compounds.

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